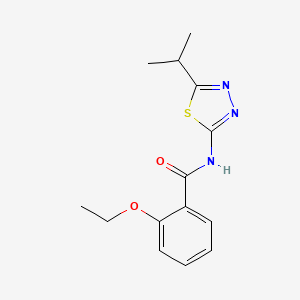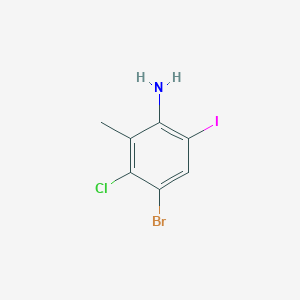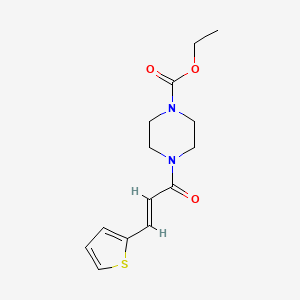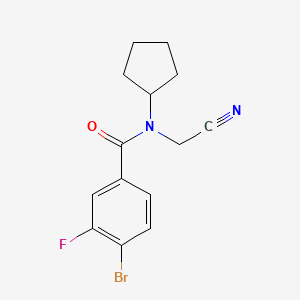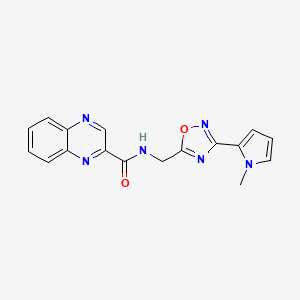
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide is a complex organic compound belonging to the class of quinoxaline derivatives
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide typically involves multi-step organic reactions:
Formation of Quinoxaline Core: : Begin with a condensation reaction between o-phenylenediamine and a suitable dicarbonyl compound like glyoxal.
Introduction of Oxadiazole Ring: : Utilize a cyclization reaction, generally involving nitriles and amidoximes under dehydrating conditions.
Attachment of Pyrrole Unit: : Perform a coupling reaction, often facilitated by palladium-catalyzed cross-coupling methods like Suzuki or Sonogashira coupling.
Final Coupling: : The final step involves coupling the oxadiazole-modified quinoxaline with the pyrrole derivative, often under conditions promoting amide bond formation.
Industrial Production Methods: Industrial-scale production would likely involve optimizing these reactions to maximize yield and purity, often using continuous flow reactors and automated systems for efficiency. Catalysts, solvents, and reaction temperatures would be carefully controlled to ensure reproducibility and scalability.
化学反应分析
Types of Reactions: N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide can undergo various chemical reactions:
Oxidation: : Oxidizing agents like m-chloroperoxybenzoic acid can convert specific functional groups to their oxidized forms.
Reduction: : Reducing agents such as lithium aluminum hydride can reduce nitro groups or carbonyl functionalities within the structure.
Substitution: : Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions: Common reagents include:
Oxidation: : m-Chloroperoxybenzoic acid, potassium permanganate.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Halides or alkoxides under aprotic solvent conditions.
Major Products Formed: Depending on the reaction, products can include oxidized quinoxaline derivatives, reduced oxadiazole analogs, or substituted pyrrole compounds, each with distinct chemical and physical properties.
科学研究应用
Chemistry: In chemistry, this compound is used to study electronic transitions and molecular interactions due to its unique structural features. It can serve as a ligand in coordination chemistry or a starting material for synthesizing more complex molecules.
Biology: Biologically, derivatives of this compound are researched for their potential as antimicrobial, antiviral, and anticancer agents. The structural features allow it to interact with various biological targets, making it a promising candidate for drug development.
Medicine: In medicine, it is explored for its ability to inhibit specific enzymes or receptors. Its unique structure makes it suitable for designing molecules that can cross biological membranes and reach intracellular targets.
Industry: Industrially, this compound can be utilized in material sciences, particularly in creating organic semiconductors, photovoltaic materials, or as part of molecular sensors due to its electronic properties.
作用机制
The mechanism of action typically involves the compound interacting with biological macromolecules such as proteins or DNA. For example:
Enzyme Inhibition: : It can bind to the active site of enzymes, preventing substrate access and thus inhibiting enzymatic activity.
Receptor Binding: : It may mimic natural ligands, binding to receptors and modulating their activity, which can alter cellular signaling pathways.
Specific pathways could include inhibition of kinases or interaction with G-protein coupled receptors, impacting cell proliferation or apoptosis.
相似化合物的比较
Similar Compounds: Similar compounds include other quinoxaline derivatives like quinoxaline-2-carboxylic acid and oxadiazole-linked molecules such as 3-(4-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole.
Uniqueness: The uniqueness of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide lies in its specific structural combination, which imparts distinctive electronic properties and reactivity profiles. This makes it a valuable tool in both research and practical applications, offering functionalities not easily replicated by other compounds.
属性
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2/c1-23-8-4-7-14(23)16-21-15(25-22-16)10-19-17(24)13-9-18-11-5-2-3-6-12(11)20-13/h2-9H,10H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXMJUQIGVFAFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
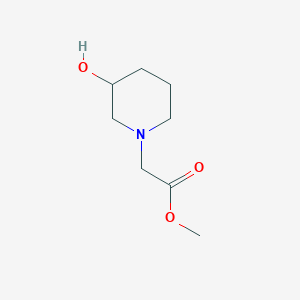
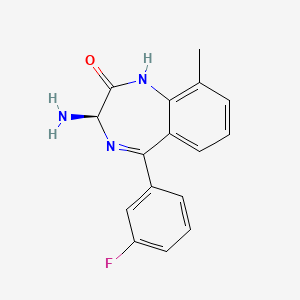
![ethyl 3-({2-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate](/img/structure/B2700604.png)
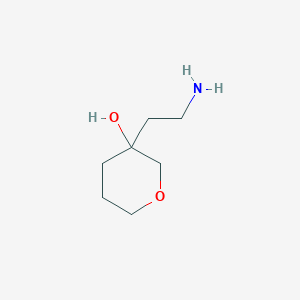
![4-[(tert-Butyldimethylsilyl)oxy]-2-methylpent-1-en-3-one](/img/structure/B2700606.png)
![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(2-methylpiperidin-1-yl)methanone](/img/structure/B2700608.png)
![N1-cyclopentyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2700609.png)
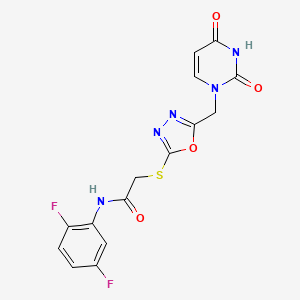
![2-{[1-(Cyclopentylmethyl)piperidin-3-yl]methoxy}-5-methylpyrimidine](/img/structure/B2700611.png)
![3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B2700613.png)
